2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Description
Properties
CAS No. |
936713-53-0 |
|---|---|
Molecular Formula |
C25H30O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-3-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C25H30O3/c1-24(2)12-13-25(3,4)21-14-16(8-10-20(21)24)18-6-5-7-22-19(18)15-17(28-22)9-11-23(26)27/h8-11,14-15,18H,5-7,12-13H2,1-4H3,(H,26,27)/b11-9+ |
InChI Key |
WRWCAQNPEXYGJK-PKNBQFBNSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)/C=C/C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)- (commonly referred to as GW-0791) is a synthetic derivative notable for its potential biological activities. This article explores its biological activity through various studies and research findings.
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 248.317 g/mol
- CAS Number : 79638-11-2
- LogP : 2.3329
Research indicates that GW-0791 exhibits several biological activities primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines including MCF-7 breast cancer cells and KG-1 acute myeloid leukemia cells.
Key Mechanisms:
- Induction of Apoptosis : GW-0791 has been identified as a potent apoptotic agent in multiple cancer models. It operates by disrupting cellular signaling pathways that promote survival and proliferation.
- Cell Cycle Arrest : The compound can halt the cell cycle at specific checkpoints, preventing further division of cancer cells.
- Inhibition of Proliferation : Studies have shown that GW-0791 significantly inhibits the proliferation of cancer cells through various mechanisms including receptor modulation.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Studies : In a controlled study involving MCF-7 cells treated with GW-0791, researchers observed a marked increase in apoptotic markers compared to untreated controls. The study concluded that the compound's structure contributes significantly to its effectiveness as an anticancer agent.
- Diabetes Model : A separate study investigated the effects of GW-0791 on diabetic models. The compound demonstrated notable inhibitory effects on the DPP-IV enzyme, suggesting potential applications in diabetes management by modulating glucose metabolism.
Preparation Methods
Synthesis of the Tetrahydrobenzofuran Core
The tetrahydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted diols or keto-alcohols. In a gram-scale approach adapted from benzofuran synthesis protocols , a precursor such as 2-acetyl-6-methoxynaphthalene undergoes reduction with sodium borohydride (NaBH₄) in a polar solvent system (e.g., acetonitrile/water) at 35°C to yield 2-(α-hydroxyethyl)-6-methoxy-naphthalene . Subsequent dehydration with p-toluenesulfonyl chloride in pyridine generates the vinyl intermediate, which is cyclized under acidic conditions to form the tetrahydrobenzofuran ring .
Critical Parameters :
-
Solvent System : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity .
-
Temperature Control : Maintaining 35°C during NaBH₄ addition prevents side reactions .
-
Cyclization Catalyst : Aluminum chloride (AlCl₃) in nitrobenzene facilitates efficient ring closure .
Functionalization of the Tetramethylnaphthalene Moiety
The tetramethylnaphthalene component is prepared through Friedel-Crafts acylation of naphthalene derivatives, followed by methylation and reduction. A representative method involves:
-
Acylation : 6-Methoxynaphthalene reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetyl-6-methoxynaphthalene .
-
Methylation : The acetyl group is reduced to a methylene unit via Clemmensen reduction (Zn(Hg)/HCl), introducing the tetramethyl substituents .
-
Debromination : Brominated intermediates are treated with sodium acetate in ethanol to eliminate bromide groups, yielding the fully substituted naphthalene .
Key Reaction Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | AlCl₃, nitrobenzene, 0°C | 85% | |
| Methylation | Zn(Hg)/HCl, reflux | 78% | |
| Debromination | NaOAc, ethanol, 25°C | 92% |
Coupling of Benzofuran and Naphthalene Fragments
The benzofuran and naphthalene subunits are joined via a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling is employed, utilizing a boronic ester derivative of the tetramethylnaphthalene and a brominated tetrahydrobenzofuran.
Procedure :
-
Boronic Ester Synthesis : 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenylboronic acid is prepared by treating the corresponding bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ .
-
Coupling Reaction : The boronic ester reacts with 3-bromo-4,5,6,7-tetrahydro-2-benzofuran under inert conditions using Pd(PPh₃)₄ as the catalyst .
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : Cs₂CO₃ (2 equiv)
-
Solvent : Toluene/ethanol/water (4:1:1)
Carbonylation to Install the Propenoic Acid Group
The final step involves carbonylation of the vinyl intermediate to introduce the propenoic acid functionality. This is achieved via nickel-catalyzed carbonylation using Ni(CO)₄ in aqueous acetone .
Reaction Mechanism :
-
Bromination : The vinyl group is brominated with Br₂ in CCl₄ at −5°C to form a dibromo intermediate .
-
Debromination : Selective elimination of one bromide using sodium acetate yields α-bromovinyl-naphthalene .
-
Carbonylation : Treatment with Ni(CO)₄ at 50°C in basic medium (MgO) produces the propenoic acid derivative .
Performance Metrics :
Scalability and Industrial Considerations
The synthesis is designed for scalability, leveraging reactions with proven industrial applicability . Key considerations include:
-
Gram-Scale Precursors : NaBH₄-mediated reductions are performed on 20–50 g scales without yield loss .
-
Catalyst Recovery : Palladium catalysts are recovered via filtration over Celite, reducing costs .
-
Purification : Column chromatography with hexane/ethyl acetate mixtures ensures high purity (>95%) .
Q & A
Q. What synthetic routes are recommended for preparing derivatives of 2-propenoic acid with tetrahydronaphthalene substituents?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Protection of reactive groups : Use tetrahydropyran (THP) or tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or carboxyl functionalities during reactions. For example, THP protection of alcohols under pyridinium p-toluenesulfonate (PPTS) catalysis in dry dichloromethane (DCM) is effective .
- Reduction steps : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at low temperatures (0–5°C) reduces esters to alcohols, followed by quenching with NaOH to stabilize intermediates .
- Coupling reactions : For benzofuran-tetrahydronaphthalene linkages, Mitsunobu or Suzuki-Miyaura coupling may be employed, leveraging palladium catalysts and aryl boronic acids .
Q. What spectroscopic techniques are effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. Compare shifts with analogs like TTNPB (arotinoid acid), which shares a tetramethyl-tetrahydronaphthalene moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) resolves molecular ions and fragments, aiding in verifying molecular formulas .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., acrylate C=O stretches at ~1700 cm) and hydroxyl groups .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
Methodological Answer:
- Controlled degradation : Incubate the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with UV detection (e.g., 254 nm) .
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to isolate degradation products. Condition cartridges with methanol and water before loading samples .
- Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under ambient conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling benzofuran and tetrahydronaphthalene moieties?
Methodological Answer:
- Catalyst screening : Test palladium (e.g., Pd(PPh)) or copper catalysts (for Ullman coupling) in solvents like THF or DMF. Monitor yields via H NMR .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene minimizes side reactions at elevated temperatures .
- Temperature gradients : Use microwave-assisted synthesis (100–150°C) to accelerate coupling and reduce reaction times .
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects using PCM models .
- Isotopic labeling : Introduce C or H labels at ambiguous positions to isolate coupling patterns .
- Dynamic NMR : Conduct variable-temperature NMR to detect conformational exchange broadening in crowded regions (e.g., tetramethyl groups) .
Q. What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with nuclear receptors (e.g., retinoic acid receptors), leveraging structural analogs like TTNPB as reference ligands .
- Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to model conformational flexibility in aqueous and lipid membranes over 100-ns trajectories .
- QSAR modeling : Train models on analogs with measured IC values to predict binding affinity and selectivity .
Q. How can purification challenges arising from steric hindrance be addressed post-synthesis?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 10:1 to 3:1) to separate diastereomers. Monitor fractions via TLC .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for slow cooling to isolate crystals with minimal impurities .
- HPLC purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for high-purity isolates .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives targeting specific biological pathways?
Methodological Answer:
- Analog synthesis : Systematically modify substituents (e.g., replace acrylate with propionate or amide groups) and assay for activity against targets like cytochrome P450 enzymes .
- Enantioselective analysis : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and test for differential bioactivity .
- In vitro assays : Measure IC values in enzyme inhibition assays (e.g., luciferase reporters for receptor activation) with triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
